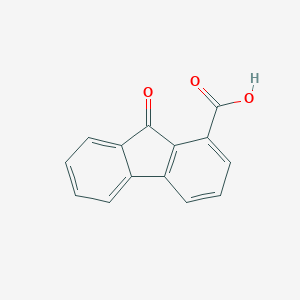

9-FLUORENONE-1-CARBOXYLIC ACID

Description

Properties

IUPAC Name |

9-oxofluorene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEFMGJHEKAMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166244 | |

| Record name | 9-Oxo-9H-fluorenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1573-92-8 | |

| Record name | 9-Fluorenone-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1573-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Oxo-9H-fluorenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001573928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1573-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Oxo-9H-fluorenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-oxo-9H-fluorenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 9 Fluorenone 1 Carboxylic Acid and Its Derivatives

Classical and Contemporary Synthesis Routes to 9-Fluorenone-1-Carboxylic Acid

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the oxidation of suitable precursors or the cyclization of biphenyl (B1667301) derivatives.

A primary route to 9-fluorenone (B1672902) and its derivatives involves the oxidation of fluorene (B118485). Various oxidizing agents and conditions have been employed to achieve this transformation. For instance, fluorene can be oxidized to 9-fluorenone using sodium hydroxide (B78521) as a catalyst and oxygen as the oxidant in a dimethyl sulfoxide (B87167) solvent. google.com This method can yield crude fluorenone with high purity, which can be further purified. google.com Another approach involves air oxidation in the presence of potassium hydroxide in tetrahydrofuran, which is noted for its efficiency and mild conditions. researchgate.net

The oxidation of substituted fluorenes provides a direct pathway to corresponding fluorenones. For example, the oxidation of 9H-fluorenes substituted with nitro, halogen, or alkyl groups can be readily accomplished through aerobic oxidation. researchgate.net

A specific example of a biosynthetic pathway involves the degradation of the polycyclic aromatic hydrocarbon fluoranthene (B47539) by Pseudomonas alcaligenes strain PA-10, where this compound is formed as an intermediate. chemdad.com Similarly, Mycobacterium sp. strain AP1 utilizes fluoranthene and produces this compound through dioxygenation at the C-1 and C-2 positions, followed by dehydrogenation and meta-cleavage. nih.gov

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| Fluorene | NaOH, O₂, DMSO | 9-Fluorenone (crude) | 93% | google.com |

| 9H-Fluorenes | KOH, Air, THF | Substituted 9-Fluorenones | High | researchgate.net |

| Fluoranthene | Pseudomonas alcaligenes strain PA-10 | This compound | - | chemdad.com |

| Fluoranthene | Mycobacterium sp. strain AP1 | This compound | - | nih.gov |

Cyclization Reactions in the Synthesis of this compound

Intramolecular cyclization of biphenyl derivatives is a powerful strategy for constructing the fluorenone core. A notable example is the photoredox-catalyzed intramolecular cyclization of biarylcarboxylic acids. organic-chemistry.org This method utilizes triphenylphosphine (B44618) as a deoxygenating reagent to form acyl radicals, which then undergo cyclization. organic-chemistry.org

Another advanced method involves a dual-role iridium catalyst in the photo-irradiation synthesis of 9-fluorenone from [1,1′-biphenyl]-2-carboxylic acid. rsc.orgrsc.org This process is accompanied by hydrogen evolution, making it an atom-economical reaction. rsc.orgrsc.org The iridium complex acts as both a photoredox catalyst to initiate the formation of a benzoyl radical and a transition metal catalyst for the subsequent aromatization. rsc.orgrsc.org

Palladium-catalyzed reactions are also prominent. For instance, a palladium-catalyzed carbonylative cyclization of o-halobiaryls can produce a variety of substituted fluoren-9-ones in high yields. organic-chemistry.org Similarly, a sequential reaction of 2-bromobenzaldehydes with arylboronic acids, catalyzed by a palladacycle, provides an efficient route to substituted fluorenones through an addition-cyclization sequence involving C-H activation and oxidation. organic-chemistry.org

| Starting Material | Catalyst/Reagents | Key Features | Product | Reference |

| Biarylcarboxylic acids | Triphenylphosphine, light | Acyl radical formation, deoxygenative cyclization | Fluorenones | organic-chemistry.org |

| [1,1′-Biphenyl]-2-carboxylic acid | Iridium complex, light | Photoredox/TM dual catalysis, hydrogen evolution | 9-Fluorenone | rsc.orgrsc.org |

| o-Halobiaryls | Palladium catalyst, CO | Carbonylative cyclization | Substituted 9-Fluorenones | organic-chemistry.org |

| 2-Bromobenzaldehydes and Arylboronic acids | Palladacycle catalyst | C-H activation, oxidation sequence | Substituted Fluorenones | organic-chemistry.org |

Decarboxylation Approaches in Fluorenone Derivative Synthesis

Decarboxylation serves as a key step in certain synthetic routes to fluorene derivatives and can also be a competing reaction pathway. For instance, the thermal decomposition of biphenyl-2-carboxylic acid can lead to both decarboxylation to form biphenyl and dehydration/ring-closure to yield fluorenone. researchgate.net In the decomposition of biphenyl-2,2′-dicarboxylic acid, decarboxylation can occur to produce biphenyl-2-carboxylic acid as an intermediate. researchgate.netualberta.ca

The presence of water can influence the selectivity between decarboxylation and ketonization (ring-closure). ualberta.ca For the decomposition of zinc(II) biphenyl-2,2′-dicarboxylate, it was found that ketonization could be suppressed, favoring the formation of biphenyl through decarboxylation. researchgate.net

In a different context, the decarboxylation of fluorene-9-carboxylic acid can be achieved by heating with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leading to the formation of fluorene. google.com This highlights a method for removing the carboxylic acid group when desired.

Derivatization Strategies for this compound

The carboxylic acid functionality of this compound allows for a range of derivatization reactions, expanding its utility in various applications.

As a carboxylic acid, this compound can readily undergo esterification and amidation reactions. ontosight.ai These reactions are fundamental in organic synthesis and allow for the introduction of various functional groups, which can modulate the molecule's physical and biological properties. For example, esterification of 2-nitrofluorene-9-carboxylic acid with methanolic hydrogen chloride yields the corresponding methyl ester. cdnsciencepub.com

While the provided outline specifies 9-fluorenone-2-carboxylic acid for this subsection, the principles can be extended to derivatives of this compound. The synthesis of heterocyclic analogues, such as oxadiazoles, from fluorenone carboxylic acids represents a significant area of research, particularly in the development of new materials and potential therapeutic agents. The general strategy involves converting the carboxylic acid to a hydrazide, which is then cyclized with a suitable reagent, such as cyanogen (B1215507) bromide or carbon disulfide, to form the oxadiazole ring.

Conclusion

Catalytic Approaches in this compound Synthesis and Derivatization

Catalytic methods have become indispensable in the synthesis and derivatization of this compound and its analogs, offering efficient and selective routes to these valuable compounds. These approaches often provide milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Dehydrogenative Cyclization and Carbonylation Reactions

Palladium catalysis has been instrumental in the synthesis of fluorenones. One notable method involves the palladium-catalyzed dehydrogenative cyclization of biaryl carboxylic acids. However, a significant challenge with this approach is the potential for decarboxylation in the presence of the transition metal. researchgate.net To circumvent this, researchers have developed methods that proceed through a Friedel-Crafts acylation pathway. researchgate.net

Palladium catalysts are also employed in dual catalytic systems. For example, a combination of palladium and iridium photoredox catalysis has been used for the C-H acylation of indoles with benzaldehydes, which can be seen as a related transformation. nih.gov In this system, the palladium catalyst facilitates the C-H activation of the indole, while the iridium photocatalyst generates the acyl radical from the aldehyde. nih.gov

Photoredox-Catalyzed Syntheses and Intramolecular Acyl Radical Coupling

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorenones under mild conditions. nih.gov An efficient method involves the deoxygenative intramolecular acylation of biarylcarboxylic acids. nih.gov This process generates an acyl radical, which then undergoes a rapid intramolecular cyclization to form the fluorenone core. researchgate.netnih.gov This approach is notable for being the first example of a photocatalytic intramolecular acyl radical coupling for the construction of a carbon-carbon bond. researchgate.net The reaction proceeds with good yields and tolerates a variety of functional groups. nih.gov

In some systems, dual-purpose catalysts have been developed. For instance, certain iridium complexes can act as both a photoredox catalyst to initiate the formation of a benzoyl radical and as a transition metal catalyst to complete the aromatization and hydrogen evolution, leading to the fluorenone product in an atom-economical process. rsc.org The mechanism involves the generation of an acyl radical from the carboxylic acid, which then undergoes intramolecular cyclization. nih.govbeilstein-journals.org

Methylene blue can also serve as an inexpensive and metal-free photocatalyst for the intramolecular radical cyclization of aromatic carboxylic acids to synthesize dibenzocycloketone derivatives. researchgate.net

Biomimetic Synthetic Pathways to Fluorenone Derivatives

Biomimetic synthesis, which mimics natural biosynthetic pathways, offers an alternative and often elegant approach to complex molecules. While direct biomimetic synthesis of this compound is not extensively documented, related strategies for fluorene and azafluorenone derivatives provide insight into this area.

One biomimetic approach to polyarylated fluorene derivatives involves an intramolecular electrophilic aromatic substitution, which is similar to the cyclization process leading to the natural selaginpulvilins. researchgate.net This method has been shown to produce the desired products in good yields. researchgate.net

In the realm of azafluorenones, a biomimetic strategy has been employed for the synthesis of the 4-azafluorenone core. This involves the condensation of an amidrazone with ninhydrin, which proceeds through a merged [4 + 2]/bis-retro[4 + 2] sequence to form the azafluorenone structure. acs.org This core can then be further elaborated to produce natural products like onychine. acs.org

These examples highlight the potential of biomimetic strategies to provide novel and efficient routes to fluorenone-type structures by drawing inspiration from nature's synthetic machinery.

Electronic Absorption and Emission Spectroscopy

The electronic transitions of this compound are a primary focus of investigation, offering insights into its behavior in various states.

UV-Visible Spectrophotometry of this compound

The UV-visible absorption spectrum of this compound is characterized by distinct absorption bands. In a study involving the catabolism of fluoranthene (B47539) by a Mycobacterium sp., a metabolite was identified as this compound. asm.org The UV absorption spectrum of this metabolite displayed maxima (λmax) at 207 nm, 254 nm, and 258 nm. asm.org Another study examining the solvatochromism of 9F1C in binary cyclohexane-tetrahydrofuran mixtures also reported its UV-vis absorption spectra, noting a blue shift in the spectra. researchgate.net The absorption spectrum of fluorenone and its derivatives typically exhibits multiple bands in the near-ultraviolet region, which are assigned to π→π* transitions. researchgate.net

| Absorption Maxima (λmax) |

| 207 nm |

| 254 nm |

| 258 nm |

Fluorescence Spectroscopy and Quantum Yield Determinations

The fluorescence properties of this compound are notably influenced by its environment and molecular structure. Unlike unsubstituted fluorenone, where fluorescence emission generally increases with solvent polarity, 9F1C exhibits a decrease in fluorescence with increasing solvent polarity. researchgate.net This suggests that the carboxylic acid substituent significantly alters the photophysical pathways. While specific quantum yield values for this compound are not extensively detailed in the provided results, studies on related fluorenone derivatives show that fluorescence quantum yields (Φf) can be significantly affected by substituents and solvent polarity. researchgate.net For instance, the introduction of a solid additive, this compound (FCA), into an active layer of organic solar cells led to a substantial increase in fluorescence intensity and quantum yield. nih.gov

Solvatochromism and Solvent Effects on Optical Properties

This compound displays significant solvatochromism, meaning its absorption and emission spectra are sensitive to the polarity of the solvent. researchgate.netresearchgate.net An investigation into the solvatochromism of 9F1C in cyclohexane-tetrahydrofuran mixtures revealed a blue shift in its UV-vis spectra. researchgate.net A key finding is that the fluorescence emission of 9F1C decreases as the solvent polarity increases, a behavior that contrasts with that of unsubstituted fluorenone. researchgate.net This phenomenon is attributed to the electron-withdrawing nature of the carboxylic acid substituent and the potential for intramolecular hydrogen bonding. researchgate.net A Lippert-Mataga analysis estimated the dipole moment difference between the ground and emitting excited states to be approximately 2.8 D, slightly larger than the average value for unsubstituted fluorenone (~2.4 D). researchgate.net

Excited-State Deactivation Processes, Including Intersystem Crossing

The deactivation of the excited state of this compound involves several competing processes, including fluorescence and intersystem crossing (ISC) to the triplet state. The decrease in fluorescence of 9F1C in more polar solvents suggests an enhancement of non-radiative decay pathways. researchgate.net Theoretical calculations using time-dependent density functional theory (TD-DFT) propose that for non-hydrogen bonded species, an enhanced intersystem-crossing (ISC) pathway could be responsible for the decreased emission. researchgate.net However, this explanation may not fully account for the behavior of intramolecularly hydrogen-bonded species. researchgate.net Intersystem crossing is a dominant deactivation process for the S1 state of fluorenone in general, with the S1(n,π) to T2(n,π) transition contributing efficiently to the formation of the long-lived T1 state. bose.res.inrsc.org The planarity of the fluorenone molecule, however, makes ISC less efficient than in similar molecules like benzophenone. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular structure and bonding within this compound.

Raman Spectroscopic Characterization

While detailed Raman spectroscopic data for this compound is not extensively available in the provided search results, analysis of the parent compound, 9-fluorenone (B1672902), and related derivatives provides insight into the expected spectral features. The Raman spectrum of 9-fluorenone has been a subject of vibrational analysis, with studies utilizing polarized Raman spectra of single crystals to assign fundamental molecular frequencies. researchgate.net For instance, a metastable form of 9-fluorenone (MS9F) was characterized using Raman spectroscopy, which showed distinct spectral differences from the ground state form (GS9F). researchgate.net Specifically, a peak at 102 cm⁻¹ was observed for MS9F, while GS9F exhibited a peak at 85 cm⁻¹. researchgate.net

Theoretical studies on 9-fluorenone-2-carboxylic acid using DFT (B3LYP/6-31G(d,p)) have been employed to calculate and assign vibrational frequencies in the FT-Raman spectrum. researchgate.netnih.gov Such computational approaches, when compared with experimental data, provide reliable assignments for the observed bands. nih.gov Given this, it is expected that the Raman spectrum of this compound would be characterized by vibrational modes associated with the fluorenone core and the carboxylic acid group. Key features would likely include the C=O stretching frequency of the ketone and carboxylic acid, as well as aromatic C-C stretching and C-H bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

The proton NMR (¹H NMR) spectrum of this compound dissolved in deuterated methanol (B129727) reveals seven distinct aromatic resonances. asm.org Analysis of these signals, in conjunction with decoupling experiments, indicates the presence of two aromatic rings. asm.org The chemical shifts for the carboxylate form of the compound, obtained by adding sodium hydroxide (B78521) to the deuterated methanol solution, have been reported. asm.org

A study on the metabolism of fluoranthene by a Mycobacterium sp. led to the isolation and characterization of 9-fluorenone-1-carboxylate. The 500-MHz ¹H NMR spectrum of this metabolite was instrumental in its identification. asm.org While specific chemical shift values from this study are not detailed in the provided text, it is noted that the spectrum showed only seven aromatic resonances. asm.org For comparison, the related compound 9-fluorenone exhibits aromatic proton signals in the range of δ 7.27 to 7.64 ppm in CDCl₃. chemicalbook.com The presence of the carboxylic acid group at the 1-position in this compound is expected to influence the chemical shifts of the neighboring protons due to its electron-withdrawing nature and potential for hydrogen bonding.

Table 1: ¹H NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (ppm) |

| 9-Fluorenone-1-carboxylate | Methanol-d₄ with NaOH | Seven aromatic resonances observed |

| 9-Fluorenone | CDCl₃ | 7.274, 7.47, 7.48, 7.638 |

Note: Specific assignments for 9-fluorenone-1-carboxylate are not provided in the source material.

The ¹³C NMR spectrum of 9-fluorenone-1-carboxylate, also obtained from the metabolic product of fluoranthene, showed seven protonated carbons and six detectable unprotonated carbons. asm.org A key feature in the spectrum was a downfield signal at 194 ppm, characteristic of the ketone carbonyl carbon (C-9). asm.org The assignments of the ¹³C resonances were based on two-dimensional heteronuclear chemical shift correlation experiments. asm.org

For comparison, the ¹³C NMR spectrum of the parent 9-fluorenone in CDCl₃ shows the ketonic carbon at 194.312 ppm. bmrb.iochemicalbook.com The other quaternary carbons appear at 144.858 ppm and 134.588 ppm, while the protonated carbons resonate at 135.090, 129.489, 124.728, and 120.717 ppm. bmrb.io The introduction of the carboxylic acid group at the 1-position would be expected to cause shifts in the signals of the carbons in its vicinity.

Table 2: ¹³C NMR Data for this compound and Related Compounds

| Compound | Solvent | Carbon Atom | Chemical Shift (ppm) |

| 9-Fluorenone-1-carboxylate | Methanol-d₄ with NaOH | C-9 (ketone) | 194 |

| 9-Fluorenone | CDCl₃ | C-9 (ketone) | 194.312 |

| C-quaternary | 144.858, 134.588 | ||

| C-protonated | 135.090, 129.489, 124.728, 120.717 |

Note: Detailed assignments for all carbons of 9-fluorenone-1-carboxylate are not provided in the source material.

¹⁷O NMR spectroscopy is particularly sensitive to the electronic environment of oxygen atoms and is a powerful technique for studying hydrogen bonding. taylorfrancis.comblogspot.com In carboxylic acids, the chemical shift of the carbonyl oxygen is influenced by both intermolecular and intramolecular hydrogen bonds. taylorfrancis.comnih.gov For this compound, the presence of the carboxylic acid group adjacent to the fluorenone system allows for the possibility of intramolecular hydrogen bonding between the carboxylic acid proton and the ketone oxygen.

Studies on related hydroxyfluorenones have shown that intramolecular hydrogen bonding leads to a shielding of the carbonyl ¹⁷O NMR signal. researchgate.net The magnitude of this shielding effect (ΔδHB) can provide information about the strength of the hydrogen bond. researchgate.net For carboxylic acids in general, a single resonance is often observed for the two oxygen atoms due to proton exchange, with the chemical shift being an average of the carbonyl and hydroxyl oxygen signals. blogspot.comtaylorfrancis.com The chemical shift value for the carboxylic acid group is typically found at a position intermediate to that of a carbonyl signal and a single-bonded oxygen signal. taylorfrancis.com The exact ¹⁷O NMR chemical shifts for this compound are not available in the search results, but based on studies of similar compounds, the intramolecular hydrogen bonding is expected to play a significant role in determining the observed chemical shifts.

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. In the analysis of fluoranthene biodegradation products, the mass spectrum of a metabolite was identical to that of authentic this compound, confirming its identity. asm.orgresearchgate.net

Tandem mass spectrometry (MS/MS) using atmospheric pressure chemical ionization (APCI) has been used to differentiate regioisomeric aromatic ketocarboxylic acids, including this compound. researchgate.net Under positive-mode APCI, the protonated molecule [M+H]⁺ is formed. Collision-activated dissociation (CAD) of the doubly deuterium-labeled this compound (m/z 227) predominantly results in the loss of D₂O. researchgate.net This is a characteristic fragmentation pathway for this isomer.

In general, the mass spectra of short-chain carboxylic acids show prominent peaks corresponding to the loss of OH (M-17) and COOH (M-45) due to the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, decarboxylation to form 9-fluorenone has also been noted as a potential fragmentation or conversion process. researchgate.net The mass spectrum of the parent compound, 9-fluorenone, shows a strong molecular ion peak at m/z 180. chemicalbook.comufz.de

Table 3: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Method | Key Fragments/Observations |

| This compound | APCI-MS/MS (doubly deuterated) | [M+2D-H]⁻ at m/z 227; predominant loss of D₂O upon CAD. researchgate.net |

| This compound | Unspecified | Identified as a metabolite of fluoranthene. asm.orgresearchgate.net |

| 9-Fluorenone | Electron Ionization | Molecular ion [M]⁺ at m/z 180. chemicalbook.comufz.de |

Computational and Theoretical Chemistry Studies of 9 Fluorenone 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For organic molecules like 9-fluorenone-1-carboxylic acid, these methods are invaluable for understanding conformation, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of medium to large organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the most stable conformation (the lowest energy geometry) of a molecule by optimizing its geometric parameters, such as bond lengths and angles.

For the fluorenone family, DFT methods, particularly using functionals like B3LYP, have been successfully employed. For instance, a comprehensive theoretical analysis of the related isomer, 9-fluorenone-2-carboxylic acid, was carried out using the DFT/B3LYP method with a 6-31G(d,p) basis set to calculate its equilibrium molecular geometry. nih.gov Similar methodologies are applied to fluorenone-based thiosemicarbazones, utilizing the M06/6-311G(d,p) technique to perform computational analyses. researchgate.net These studies confirm that DFT is a reliable tool for predicting the planar and rigid structure of the fluorenone core, as well as the orientation of the carboxylic acid substituent. For this compound, DFT would be used to ascertain the planarity of the tricyclic system and the rotational barrier of the C-C bond connecting the carboxylic group to the fluorenone ring.

The molecular geometry of the parent 9-fluorenone (B1672902) molecule is planar, with the carbon atoms of the fluorene (B118485) backbone exhibiting sp2 hybridization. acs.org The introduction of a carboxylic acid group at the 1-position introduces new geometric parameters and electronic features.

Computational studies on the analogous 9-fluorenone-2-carboxylic acid have provided detailed insights into its optimized geometry. nih.gov The calculations reveal the precise bond lengths and angles of the molecule. For this compound, similar calculations would be expected to show a largely planar fluorenone skeleton with the carboxylic acid group also lying in or close to the plane to maximize conjugation. The electronic structure is characterized by a delocalized π-system extending over the three rings and the carbonyl group. The carboxylic acid group, being an electron-withdrawing group, would influence the electron density distribution across this π-system.

Table 1: Representative Calculated Geometric Parameters for Fluorenone Derivatives

| Parameter | Molecule | Method/Basis Set | Calculated Value |

| C=O Bond Length | 9-Fluorenone | B3LYP/6-311+G(d) | ~1.2 Å |

| Bond Angle (approx.) | 9-Fluorenone | VSEPR/sp2 hybridization | ~120° |

| C-C (Aromatic) | 9-Fluorenone-2-carboxylic acid | DFT/B3LYP/6-31G(d,p) | 1.38-1.42 Å |

| C-C (Single) | 9-Fluorenone-2-carboxylic acid | DFT/B3LYP/6-31G(d,p) | 1.47-1.50 Å |

Note: This table contains representative data from studies on 9-fluorenone and its 2-carboxylic acid isomer to illustrate typical computational results for this class of compounds.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity). The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

In fluorenone systems, the HOMO-LUMO gap is directly related to the n→π* electronic transition originating from the nonbonding electrons of the carbonyl group. researchgate.net Computational studies on 9-fluorenone-2-carboxylic acid have calculated the energies of these orbitals. nih.gov The HOMO is typically distributed over the fluorene ring system, while the LUMO is often localized more around the carbonyl group and the fused benzene (B151609) rings. The introduction of substituents, like the carboxylic acid group, modulates the HOMO and LUMO energy levels. An electron-withdrawing group generally lowers both the HOMO and LUMO energies.

Table 2: Calculated Frontier Molecular Orbital Energies for 9-Fluorenone-2-Carboxylic Acid

| Parameter | Value (eV) |

| HOMO Energy | -6.64 |

| LUMO Energy | -3.15 |

| HOMO-LUMO Energy Gap | 3.49 |

Source: Data from a DFT/B3LYP/6-31G(d,p) study on 9-fluorenone-2-carboxylic acid. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and electronic interactions between atoms.

Excited State Dynamics and Decay Pathway Modeling

Understanding the behavior of a molecule after it absorbs light is crucial for applications in materials science, such as in organic solar cells where this compound has been used as an additive to prolong exciton (B1674681) lifetime. researchgate.net Computational modeling of excited-state dynamics helps to elucidate the pathways by which a molecule relaxes back to its ground state, which can include fluorescence, internal conversion, and intersystem crossing to triplet states.

Theoretical studies on the parent 9-fluorenone molecule have shown that its photophysics are highly sensitive to its environment. nycu.edu.tw Time-dependent DFT (TD-DFT) is a common method used to calculate vertical excitation energies and model potential energy surfaces of excited states. For 9-fluorenone, calculations have explored the pathways of ultrafast intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state to a triplet state. nycu.edu.tw These studies suggest that specific vibrational modes, such as the C=O out-of-plane bending, are important coordinates for facilitating this process. nycu.edu.tw Similar computational approaches would be essential to model the excited-state decay pathways of this compound and explain its role in enhancing the performance of photovoltaic devices. researchgate.net

Mechanistic Investigations using Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, thereby providing a step-by-step description of a reaction pathway.

For fluorenone derivatives, DFT calculations can be used to investigate various reaction mechanisms. For example, in the synthesis of fluorenone-based Schiff bases, computational studies can model the condensation reaction between the fluorenone carbonyl group and a primary amine. researchgate.net This would involve calculating the energies of reactants, intermediates, the transition state for imine formation, and the final product to determine the reaction's feasibility and kinetics. While specific mechanistic studies on this compound are not prominent in the literature, the established computational methodologies are fully applicable to investigate its reactivity, such as its role in the formation of metal complexes or its degradation pathways. epa.govchemdad.com

Reaction Coordinate and Transition State Analysis

Detailed computational studies on the reaction coordinate and transition state analysis specifically for this compound are not extensively available in publicly accessible literature. However, the principles of such analyses are fundamental in understanding the chemical transformations this molecule can undergo.

Reaction coordinate analysis involves mapping the energetic pathway of a reaction from reactants to products. This pathway, known as the potential energy surface, reveals the lowest energy route for a chemical reaction. The highest point on this path is the transition state, which is an unstable, transient species that represents the energetic barrier that must be overcome for the reaction to proceed.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for these investigations. For instance, a DFT study on the phosphine-catalyzed ring-opening reaction of cyclopropyl (B3062369) ketones, which can lead to the formation of hydrofluorenone derivatives, has demonstrated the utility of these methods. rsc.org Such studies typically involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the path from the transition state down to the reactants and products to ensure the transition state connects the correct minima on the potential energy surface.

These analyses provide crucial information about the feasibility of a reaction, its mechanism, and the factors that influence its rate.

Thermochemical Calculations and Energetics of Reactions

A comprehensive study on the thermodynamic properties of 9-fluorenone determined its standard enthalpy of formation and sublimation through experimental methods complemented by computational calculations. acs.org The standard enthalpy of formation (ΔfH°) in the crystalline phase at 298.15 K was determined from combustion calorimetry, and the enthalpy of sublimation (ΔsubH°) was derived from vapor pressure measurements. acs.org These values are crucial for calculating the gas-phase enthalpy of formation, a key parameter in understanding molecular stability and reaction energetics. acs.org

Table 1: Experimental Thermodynamic Properties of 9-Fluorenone

| Property | Value (kJ·mol–1) |

|---|---|

| Standard enthalpy of formation (crystal, 298.15 K) | -11.4 ± 3.8 |

This data is for the related compound 9-fluorenone. acs.org

Solvent-Solute Interactions and Environmental Effects Modeling

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational modeling of these solvent-solute interactions is crucial for predicting solubility, reactivity, and spectroscopic properties in different environments.

While specific studies modeling the solvation of this compound are limited, research on its solvatochromism in binary solvent mixtures has been conducted. researchgate.net Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is studied by analyzing the shifts in absorption and emission spectra. Such studies can provide information about the difference in the dipole moment between the ground and excited states of a molecule, which is influenced by the polarity of the solvent. researchgate.net

Computational approaches to modeling solvent effects can be broadly categorized into implicit and explicit solvent models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate the bulk solvent effects on molecular properties and reaction energies.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This approach is more computationally intensive but can provide a more detailed picture of specific interactions, such as hydrogen bonding between the carboxylic acid group of this compound and protic solvent molecules.

Understanding these interactions is critical for predicting the behavior of the compound in various chemical and biological systems.

Molecular Docking and Binding Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a target protein.

Fluorenone derivatives are recognized for their potential biological activities, and molecular docking studies are instrumental in elucidating their mechanism of action. dntb.gov.ua For instance, a study on 9-fluorenone-2-carboxylic acid, an isomer of the title compound, used it as a scaffold to design new compounds that interact with tubulin, a protein crucial for cell division and a key target for anticancer drugs. nih.gov The design of these new tubulin binders was guided by modeling studies, which likely involved docking the fluorenone derivatives into the colchicine (B1669291) binding site of tubulin to predict their binding orientation and interactions. nih.gov

A typical molecular docking study involves:

Preparation of the Receptor and Ligand: This includes obtaining the 3D structures of the target protein (receptor) and the small molecule (ligand).

Docking Simulation: Using a docking program to explore various possible binding poses of the ligand in the receptor's binding site.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

Table 2: Conceptual Representation of Molecular Docking Results

| Parameter | Description | Example (Hypothetical) |

|---|---|---|

| Target Protein | The biological macromolecule to which the ligand binds. | Tubulin |

| Binding Site | The specific region on the target protein where the ligand binds. | Colchicine binding site |

| Binding Energy (kcal/mol) | An estimation of the strength of the interaction between the ligand and the protein. | -8.5 |

| Key Interacting Residues | Amino acids in the binding site that form significant interactions with the ligand. | Cys241, Leu248, Ala316 |

| Types of Interactions | The nature of the chemical interactions between the ligand and the protein. | Hydrogen bonds, hydrophobic interactions, π-π stacking |

This table provides a hypothetical example of the type of data obtained from a molecular docking study.

Such studies are pivotal in the rational design of new therapeutic agents based on the 9-fluorenone scaffold.

Chemical Reactivity and Mechanistic Pathways Involving 9 Fluorenone 1 Carboxylic Acid

Carboxylic Acid Group Reactivity

The carboxylic acid group (-COOH) attached to the fluorenone ring is the primary site for a variety of chemical transformations, including esterification, amidation, and decarboxylation.

The carboxylic acid functionality of 9-fluorenone-1-carboxylic acid can readily undergo esterification and amidation reactions, which are fundamental transformations for the synthesis of various derivatives.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. The most common method for this transformation is the Fischer esterification. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water as it is formed.

Amidation: The synthesis of amides from this compound and an amine typically requires the activation of the carboxylic acid. This is because the direct reaction is often slow and requires high temperatures, as the amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism with DCC involves the carboxylic acid adding to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate serves as a good leaving group, which is then displaced by the amine in a nucleophilic acyl substitution reaction to form the amide bond.

A representative table of reaction conditions for these transformations is provided below.

| Reaction | Reagents and Conditions | Product |

| Esterification | Methanol (B129727), Sulfuric Acid (catalyst), Reflux | Methyl 9-oxo-9H-fluorene-1-carboxylate |

| Amidation | Aniline, DCC, Dichloromethane, Room Temperature | N-phenyl-9-oxo-9H-fluorene-1-carboxamide |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO2). For aromatic carboxylic acids like this compound, this reaction is generally difficult and requires high temperatures and often a catalyst, such as copper powder. The product of the decarboxylation of this compound is 9-fluorenone (B1672902).

The mechanism of uncatalyzed thermal decarboxylation of aryl carboxylic acids is thought to proceed through a high-energy transition state. In the presence of a copper catalyst, the reaction is believed to involve the formation of a copper(I) carboxylate, which then undergoes intramolecular rearrangement and elimination of CO2 to form an arylcopper intermediate, followed by protonolysis to yield the decarboxylated aromatic compound.

It is important to note that the presence of the carbonyl group at the 9-position does not facilitate decarboxylation in the same way a β-keto group does in aliphatic systems, as it is not in a position to form the typical six-membered cyclic transition state.

Carbonyl Group Reactivity at C9

The ketone functional group at the C9 position of the fluorenone core is a key site for reactions that modify the electronic and steric properties of the molecule.

The carbonyl group of this compound can undergo condensation reactions with a variety of nucleophiles, particularly primary amines and their derivatives, to form imines, commonly known as Schiff bases. These reactions are typically acid-catalyzed. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The amine then attacks the carbonyl carbon, leading to a carbinolamine intermediate. Subsequent dehydration, facilitated by the acid catalyst, results in the formation of the C=N double bond of the imine.

These condensation reactions are crucial for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield the corresponding hydrazones, which can be further cyclized to form heterocyclic systems.

Below is a table showing examples of condensation reactions and the resulting derivatives.

| Reactant | Product |

| Aniline | N-(9-oxo-9H-fluoren-1-yl)methanimine derivative |

| Hydrazine | 9-oxo-9H-fluorene-1-carbohydrazide |

| Semicarbazide | 2-((9-oxo-9H-fluoren-1-yl)methylene)hydrazine-1-carboxamide |

The fluorenone moiety is known for its interesting photophysical properties. Upon absorption of light, it can be excited to a singlet excited state (S1). From this state, it can either relax to the ground state via fluorescence or undergo intersystem crossing to a triplet excited state (T1). The presence of the carboxylic acid group can influence these photophysical processes.

This compound exhibits fluorescence, and its emission can be quenched by various molecules, particularly electron donors. Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. The quenching can occur through several mechanisms, including photoinduced electron transfer (PET).

In the context of this compound, the excited fluorenone core can act as an electron acceptor. When an electron donor molecule is in close proximity, an electron can be transferred from the donor to the excited fluorenone. This process de-excites the fluorenone, leading to a non-radiative decay pathway and thus quenching the fluorescence. The efficiency of this process depends on the oxidation potential of the donor, the reduction potential of the excited fluorenone, and the distance and orientation between the two molecules.

Studies on fluorenone derivatives have shown that the fluorescence can be effectively quenched by amines and other electron-rich species through a dynamic charge transfer mechanism. researchgate.net

Fluorenone Ring System Reactivity

The aromatic rings of the fluorenone system can undergo substitution reactions, although the reactivity is influenced by the presence of the deactivating carbonyl group and the carboxylic acid group.

The carbonyl group at C9 is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic aromatic substitution (SEAr). This deactivation is due to the withdrawal of electron density from the ring system, making it less nucleophilic. Any electrophilic substitution that does occur would be directed to the meta positions relative to the carbonyl group's points of attachment to the benzene (B151609) rings. The carboxylic acid group is also a deactivating, meta-directing group. Therefore, electrophilic substitution on this compound would be expected to be slow and occur at positions that are meta to both the carbonyl bridge and the carboxylic acid.

Conversely, the electron-withdrawing nature of the carbonyl group makes the fluorenone ring system more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. The negative charge of the intermediate (Meisenheimer complex) can be stabilized by delocalization onto the carbonyl oxygen.

This article delves into the specific chemical reactivity and mechanistic pathways of this compound, focusing on electrophilic aromatic substitution, intramolecular cyclization, radical reactions, and intermolecular interactions.

Chemical Reactivity and Mechanistic Pathways

The fluorene (B118485) core of this compound is subject to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. nih.gov However, the reactivity of the aromatic rings is significantly influenced by the two substituents: the carbonyl group (ketone) at position 9 and the carboxylic acid group at position 1. Both the ketonic and carboxylic acid groups are electron-withdrawing, which deactivates the aromatic system towards electrophilic attack. organicmystery.com This deactivation means that harsher reaction conditions are generally required to achieve substitution compared to unsubstituted fluorene. organicmystery.com

In terms of regioselectivity, both the carbonyl and carboxylic acid groups are meta-directing. organicmystery.com Therefore, incoming electrophiles are expected to add to positions meta to these groups. For the ring bearing the carboxylic acid group, this would favor substitution at positions 3 and 8. For the other ring, the carbonyl group would direct incoming electrophiles to positions 5 and 7.

A notable example of electrophilic aromatic substitution on the parent fluorenone molecule is its nitration. Treatment of fluorenone with a mixture of fuming nitric acid and concentrated sulfuric acid leads to the formation of 2,4,7-trinitrofluorenone. orgsyn.org This demonstrates that despite the deactivating nature of the carbonyl group, multiple substitutions can be achieved under forcing conditions. The substitution at the 2, 4, and 7 positions highlights the complex interplay of directing effects and reaction conditions. For this compound, the combined deactivating effects of both substituents would likely make such extensive substitution even more challenging.

| Substituent Group | Chemical Group | Effect on Ring | Directing Influence |

|---|---|---|---|

| Carbonyl (Ketone) | -CO- | Deactivating | Meta |

| Carboxylic Acid | -COOH | Deactivating | Meta |

The synthesis of the fluorenone core, including derivatives of this compound, often relies on intramolecular cyclization reactions. These pathways typically start with suitably functionalized biaryl precursors.

One prominent method is the acid-mediated cyclization of biphenylcarboxylic acids, known as intramolecular Friedel–Crafts acylation. This approach and its variations utilizing activated derivatives are effective for forming the central five-membered ring containing the carbonyl group.

Palladium-catalyzed dehydrogenative cyclization offers another route. For instance, benzophenones can undergo a dual C-H functionalization to yield fluorenones. rsc.orgsigmaaldrich.comrsc.org The proposed mechanism involves an initial electrophilic palladation directed by the carbonyl group, forming a five-membered palladacycle intermediate. rsc.org This is followed by a rate-determining intramolecular C-H cleavage and reductive elimination to produce the fluorenone and a Pd(0) species, which is then reoxidized to continue the catalytic cycle. rsc.org

| Reaction Type | Typical Precursor | Key Reagents/Catalysts | General Mechanism |

|---|---|---|---|

| Friedel–Crafts Acylation | Biphenylcarboxylic acids | Strong Acid (e.g., H₂SO₄) | Electrophilic aromatic substitution |

| Palladium-Catalyzed Dehydrogenative Cyclization | Benzophenones | Pd(OAc)₂, Oxidant (e.g., Ag₂O) | Electrophilic palladation, C-H activation |

| Photocatalyzed Radical Cyclization | Biarylcarboxylic acids | Photocatalyst, Deoxygenative reagent | Formation of acyl radical, intramolecular cyclization |

Radical pathways are also instrumental in the formation of fluorenone derivatives. A photocatalyzed, deoxygenative radical cyclization of biarylcarboxylic acids provides an efficient route to fluorenones under mild conditions. wikipedia.org In this process, an acyl radical is generated from the carboxylic acid, which then undergoes a rapid intramolecular radical cyclization to form the fluorenone structure. wikipedia.org

Metal-free oxidative methods also employ radical mechanisms. For example, the tert-butyl hydroperoxide (TBHP)-mediated oxidative cyclization of functionalized biaryls can produce fluorenones. The proposed mechanism for the cyclization of a biarylcarboxaldehyde involves the formation of an acyl radical. This radical then undergoes intramolecular cyclization to create a tricyclic radical species, which subsequently forms the fluorenone after a hydrogen radical abstraction.

This compound and its derivatives can participate in the formation of charge-transfer (CT) complexes and engage in various intermolecular interactions. A charge-transfer complex is formed through the partial transfer of charge between an electron donor and an electron acceptor molecule, resulting in an electrostatic attraction that holds them together. guidechem.com

Research on closely related compounds provides significant insight. For example, two 1:1 charge-transfer organic complexes have been formed using tetrathiafulvalene (B1198394) as an electron donor and a 9H-fluorenone derivative as an acceptor. orgsyn.orgrsc.orgsigmaaldrich.com Specifically, the acceptors studied were 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid and its methyl ester. orgsyn.orgrsc.org Both of these complexes crystallize with alternating donor and acceptor stacks. orgsyn.orgrsc.org

The presence of the carboxylic acid group plays a crucial role in the solid-state arrangement. In the case of the carboxylic acid derivative, the crystal structure is influenced by classical hydrogen bonds between the acid groups, which leads to the formation of centrosymmetric dimers. orgsyn.orgrsc.org This hydrogen bonding arrangement affects the stacking interactions and, consequently, the degree of charge transfer. Raman spectroscopy estimated a lower degree of charge transfer for the carboxylic acid complex (δ = 0.07) compared to its methyl ester counterpart (δ = 0.14), where such hydrogen bonding is absent. orgsyn.orgrsc.org This suggests that for these systems, strong intermolecular hydrogen bonding can be an unfavorable factor for achieving a high degree of charge transfer. rsc.org The intermolecular interactions in such systems are a balance of hydrogen bonds, π-π stacking, and electrostatic forces.

| Acceptor Molecule | Donor Molecule | Key Intermolecular Interaction | Degree of Charge Transfer (δ) |

|---|---|---|---|

| 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid | Tetrathiafulvalene | Hydrogen Bonding, Stacking Interactions | 0.07 orgsyn.orgrsc.org |

| 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid methyl ester | Tetrathiafulvalene | Stacking Interactions | 0.14 orgsyn.orgrsc.org |

Advanced Applications of 9 Fluorenone 1 Carboxylic Acid in Chemical Sciences

Materials Science and Optoelectronics

The inherent properties of the fluorenone scaffold, such as high thermal stability, excellent charge transport capabilities, and high photoluminescence efficiency, make it an ideal building block for optoelectronic materials. nih.gov The ease of functionalization, particularly at the C-9 position and the aromatic rings, allows for the synthesis of a wide array of derivatives with tailored properties for specific applications in polymeric materials, organic light-emitting diodes (OLEDs), and solar cells. researchgate.net

Development of Polymeric Materials and Electron Transport Layers

Derivatives of 9-fluorenone (B1672902) are increasingly utilized as fundamental units for constructing n-type (electron-accepting) organic semiconductors. nih.gov The electron-deficient nature of the fluorenone core is crucial for creating materials that can efficiently transport electrons. For instance, imide-functionalized fluorenone derivatives have been designed specifically as electron-accepting building blocks, demonstrating deep-lying lowest unoccupied molecular orbital (LUMO) energy levels of -3.68 eV and -4.05 eV, which is advantageous for electron injection and transport. nih.gov

In the context of photovoltaics, fluorenone-based compounds containing phosphonic acid anchoring groups have been synthesized and investigated as electron-transporting self-assembled monolayers (SAMs). nih.govrsc.org These materials exhibit good thermal stability and electrochemical properties suitable for effective electron transport from light-absorbing layers (like perovskite, Sb₂S₃, and Sb₂Se₃) to the electrode. nih.govrsc.org The formation of a monolayer improves the wettability of the substrate, indicating strong bonding between the compound and surfaces like ITO or TiO₂, which is critical for efficient device performance. nih.govrsc.org The fluorenone fragment is recognized as a promising acceptor unit for high-performance n-type semiconductors. nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The fluorenone molecular framework is a key component in materials designed for optoelectronic devices, including OLEDs and solar cells. ru.nl Fluorene-based polymers are extensively researched for these applications, with the carboxylic acid group providing a convenient point for modification and incorporation into larger molecular structures.

In solar cells, the electron-accepting properties of fluorenone are highly valued. nih.gov Fluorenone has been tested as a chromophore in A–D–A–D–A (Acceptor-Donor) type molecules used in both dye-sensitized and organic solar cells. nih.gov Furthermore, fluorenone derivatives demonstrate compatible energetic band alignment and can passivate defects at the perovskite interface, making them attractive candidates for n-i-p structure perovskite solar cells. nih.govrsc.org

For OLEDs, fluorene (B118485) derivatives are noted for their high fluorescence quantum yields and wide energy band gaps, which are particularly useful for creating blue-light emitters. researchgate.net The versatility of the fluorenone structure allows for the development of materials that contribute to the efficiency and stability of these light-emitting devices. ru.nlnih.gov

Exploration of Non-Linear Optical (NLO) Properties

Fluorenone-based molecular materials are a promising class of materials for non-linear optics. ru.nl Their unique combination of chemical, structural, and optical properties has led to significant research into their NLO applications. researchgate.net These materials can be engineered for efficient optical second harmonic generation (SHG) and terahertz (THz) generation. ru.nlresearchgate.net

The NLO response in these organic compounds is related to the relocation of π-electrons under an applied electric field. researchgate.netscispace.com Many fluorenone-based molecules with strong NLO properties are designed as "push-pull" systems, containing electron-donating (D) and electron-accepting (A) groups linked by a π-conjugated spacer. ru.nl The V-shaped geometry of fluorenone molecules is advantageous because the transition dipole moment and the change in the permanent dipole moment have different orientations, providing additional tools for optimizing the macroscopic NLO response. ru.nl The potential of these materials is further enhanced by their ability to form non-centrosymmetric crystal structures, a key requirement for second-order NLO effects. ru.nl

Table 1: NLO Properties of Selected Fluorenone Derivatives

| Derivative | NLO Application | Key Finding |

|---|---|---|

| DPFO | THz Generation | Characterized by narrow-band emission at 1.5 ± 0.15 THz. researchgate.net |

| 4-DBpFO | Second Harmonic Generation (SHG) | Exhibits strong SHG and two-photon fluorescence (TPF) signals. researchgate.net |

Sensing and Detection Technologies

The inherent fluorescence and electrochemical activity of the fluorenone core make it an excellent platform for the development of chemical sensors. By modifying the fluorenone structure with specific recognition units, highly sensitive and selective sensors can be designed for a variety of analytes.

Design and Application as Fluorescent Probes and Colorimetric Sensors

Fluorenone-based sensors have been successfully developed for the selective detection of ions. nih.gov For example, sensors incorporating a donor-acceptor (D-A) architecture have been designed for the detection of iodide ions. nih.gov In these systems, hydroxyl-substituted aromatic rings (the donor) are linked to the fluorenone core (the acceptor) through a C=N bond. nih.gov This design leads to a fluorescence enhancement response upon binding with iodide, which is a superior mechanism to more common fluorescence quenching methods. nih.gov

These sensors have demonstrated excellent sensitivity with detection limits in the nanomolar range (e.g., 8.0 nM and 11.0 nM). nih.gov The sensing mechanism involves the inhibition of intramolecular charge transfer (ICT) and C=N isomerization upon analyte binding. nih.gov The optimal performance of these probes in a neutral pH range makes them suitable for detecting biologically important analytes in environmental samples. nih.gov

Table 2: Performance of Fluorenone-Based Fluorescent Sensors for Iodide Detection

| Parameter | Sensor 1 | Sensor 2 |

|---|---|---|

| Detection Limit | 8.0 nM nih.gov | 11.0 nM nih.gov |

| Quantum Yield (Φ) | 0.58 nih.gov | 0.55 nih.gov |

| HOMO-LUMO Gap (DFT) | 0.92 eV nih.gov | 1.49 eV nih.gov |

Electrochemical Sensor Development Using Fluorenone Derivatives

The development of electrochemical sensors often relies on the modification of electrode surfaces with organic molecules that can facilitate selective detection of target analytes. Carboxylic acid-terminating molecules are frequently used to functionalize gold or other electrode surfaces by forming self-assembled monolayers (SAMs). researchgate.net

While specific research on 9-fluorenone-1-carboxylic acid in this domain is an emerging area, the principles of sensor design suggest its high potential. For instance, composite nanomaterials based on conducting polymers like polypyrrole-3-carboxylic acid and gold nanoparticles have been used to create sensitive electrochemical biosensors for neurotransmitters like dopamine. mdpi.com The carboxylic acid group is crucial for the fabrication process. Similarly, alkanethiols with a terminal carboxylic acid group are used to anchor antibodies to gold electrodes for developing immunosensors. researchgate.net

Given these precedents, fluorenone derivatives bearing a carboxylic acid group are promising candidates for creating novel electrochemical sensors. The fluorenone unit could provide a stable, conductive platform, while the carboxylic acid would serve as a versatile anchor for immobilization onto electrode surfaces or for further functionalization with specific recognition elements like antibodies or enzymes. researchgate.netmdpi.com

Precursor in Fine Chemical Synthesis

This compound is a versatile building block in the synthesis of complex organic molecules. Its rigid, planar fluorenone core, combined with a reactive carboxylic acid group, makes it a valuable precursor for a range of high-value, specialized chemicals. The predictable reactivity of the fluorenone structure allows for its use in creating intricate compounds with specific functionalities. nbinno.com

Utility as a Pharmaceutical Intermediate and Building Block

The fluorene nucleus is a key structural motif in a variety of pharmacologically active compounds. nih.gov this compound, in particular, serves as an important intermediate in the development of new therapeutic agents due to its utility in synthesizing a diverse array of derivatives.

Research has demonstrated the significance of this compound in the field of oncology. Scientists have synthesized and investigated metal (II) complexes using ligands derived from 9-oxo-9H-fluorene-1-carboxylic acid. epa.gov These studies revealed that the synthesized ligands and their corresponding metal complexes could cleave pBR322 DNA. epa.gov Further investigation into their anticancer properties showed that some of these compounds were more active against the A549 human lung adenocarcinoma cell line and the MCF-7 human breast carcinoma cell line than the standard drug, Paclitaxel. epa.gov

In another study focused on apoptosis inducers as potential anticancer agents, N-aryl-9-oxo-9H-fluorene-1-carboxamides were synthesized. This work highlighted the importance of the 9-oxo-9H-fluorene ring in inducing apoptosis in cancer cells. The core structure of this compound was essential for creating these amide derivatives, which showed promising activity against various human cancer cell lines.

Beyond oncology, fluorene-9-carboxylic acid (a related compound) has been identified as a crucial intermediate in the manufacturing of certain antidiabetic and antiarrhythmic drugs. google.com The unique scaffold of fluorenone derivatives has been explored for a wide range of therapeutic applications, including antiviral and cardiodepressant agents. nih.gov

Table 1: Examples of Pharmaceutical Applications

| Therapeutic Area | Application of this compound Derivatives |

|---|---|

| Oncology | Precursor for metal (II) complexes with DNA cleavage and anticancer activity. epa.gov |

| Building block for N-aryl-9-oxo-9H-fluorene-1-carboxamides that induce apoptosis. | |

| Antiviral | The core fluorenone structure is found in various antiviral compounds. nih.gov |

| Cardiology | Fluorenone derivatives have been investigated as cardiodepressant agents. nih.gov |

Role in Agrochemical Synthesis

In the broader context of fine chemical manufacturing, 9-fluorenone serves as a key intermediate for products used in the agrochemical sector. nbinno.com The development of novel herbicides, insecticides, and fungicides often relies on versatile molecular building blocks that can be readily modified to optimize activity and selectivity.

Carboxylic acids and their derivatives have historically been a rich source of herbicidal lead structures, contributing significantly to the agrochemical industry. nih.gov These compounds can target a wide variety of biological pathways in weeds. nih.gov The structural features of this compound—a rigid aromatic system combined with a carboxylic acid functional group—make it a candidate for inclusion in the synthesis of new agrochemicals. The carboxylic acid moiety provides a convenient handle for creating esters, amides, or other derivatives, allowing for the systematic modification of the molecule's physicochemical properties to enhance uptake and translocation in target pests or plants. While specific, commercialized pesticides directly synthesized from this compound are not prominently documented, its role as a versatile intermediate for fine chemicals places it within the pool of valuable precursors for agrochemical research and development. nbinno.com

Application as a Precursor for Dyes and Pigments

The fluorene moiety is highly valued in the field of dyes and pigments due to its rigid, planar structure and extended π-electron system, which impart desirable photophysical properties like strong fluorescence. researchgate.net this compound serves as a valuable precursor in this area, with the fluorenone core acting as a chromophore.

Fluorenone-based structures are used in the design of specialized fluorescent probes for biological imaging. For instance, by introducing different diphenylamine (B1679370) moieties into the fluorenone core, researchers have synthesized two-photon fluorescent probes that can specifically target lysosomes and mitochondria in living cells. rsc.org The carboxylic acid group on the fluorenone ring can be readily converted into other functional groups, such as esters or amides, to facilitate the attachment of targeting groups or to modify the solubility and photophysical properties of the final dye.

Furthermore, the structure of this compound is suitable for the synthesis of azo dyes. The general synthesis of azo dyes involves the reaction of a diazonium salt with an electron-rich coupling component. nih.govmdpi.comaaru.edu.jo The aromatic rings of the fluorenone core can be functionalized (e.g., aminated) to produce a diazonium salt. Alternatively, the fluorenone derivative itself can act as the coupling component, reacting with a diazonium salt to form a complex azo dye. The resulting dyes can have applications ranging from textile coloring to high-performance pigments and materials for polarizing films. elsevierpure.com

Functional Macromolecule Development

9-Fluorenone and its derivatives are important raw materials for the creation of functional macromolecules and advanced polymer materials. nbinno.com The incorporation of the fluorene unit into polymer chains can significantly enhance properties such as thermal stability, photoluminescence efficiency, and charge transport capabilities. researchgate.net

This compound is particularly useful in this context as the carboxylic acid group provides a reactive site for polymerization. It can be used as a monomer or co-monomer in the synthesis of polyesters and polyamides through condensation reactions. The rigid fluorenone unit, when incorporated into the polymer backbone, can lead to materials with high glass transition temperatures and improved mechanical strength.

Fluorene-based polymers are extensively researched for their applications in optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.net The high photoluminescence quantum yield of the fluorene core makes these materials excellent candidates for light-emitting layers. While polyfluorenes are known for their blue emission, a common issue is the formation of fluorenone defects during operation, which can cause an undesirable green-shifted emission. researchgate.net By starting with fluorenone-based monomers like this compound, chemists can design and synthesize copolymers with tailored electronic properties and controlled emission spectra. The carboxylic acid function allows for the attachment of various side chains to control solubility, film morphology, and energy levels of the resulting polymer.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Paclitaxel |

| N-aryl-9-oxo-9H-fluorene-1-carboxamides |

Biological and Environmental Research Implications of 9 Fluorenone 1 Carboxylic Acid

Biomedical Research Applications

The rigid, planar structure of the fluorenone core has made it an attractive scaffold in medicinal chemistry for designing molecules that can interact with biological targets.

The fluorenone structure has been identified as a promising scaffold for developing compounds that interact with tubulin, a protein critical for cell division. Modeling studies have suggested that the core structure of fluorenone can be modified to create potent tubulin binders. nih.gov Research into the related compound, 9-fluorenone-2-carboxylic acid, has shown that introducing a hydrophobic group at the 7-position of the fluorenone ring system can generate new molecules that effectively bind to tubulin. nih.gov This strategic modification highlights the utility of the fluorenone backbone in designing targeted agents that disrupt microtubule dynamics, a key mechanism for anticancer therapies.

Derivatives built upon the fluorenone scaffold have demonstrated notable antiproliferative activity. The mechanism of action for these compounds is often linked to their ability to interact with tubulin, thereby inhibiting cell proliferation. nih.gov The antiproliferative effects of 2,7-disubstituted fluorenones have been confirmed through various tests, including fluorescent microscopy, flow cytometry, and sedimentation assays on different cell lines. nih.gov The findings from these studies support the proposed mechanism that these compounds exert their anticancer effects by disrupting the cellular microtubule network. nih.gov

The broader class of fluorenone derivatives has been the subject of extensive research, revealing a wide range of biological activities. researchgate.net

Antimicrobial Properties: Numerous fluorene (B118485) derivatives have shown broad-spectrum antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts. researchgate.net Some have proven to be more effective than standard antibiotics. researchgate.net For instance, certain derivatives of 9H-fluoren-9-one oxime exhibit significant antibiofilm activity. researchgate.netnih.gov The addition of specific chemical groups, such as chlorine, can enhance activity against strains like Staphylococcus aureus, while a methyl group can boost activity against Candida albicans. researchgate.netnih.gov

Anti-inflammatory Properties: The antioxidant activity of some fluorenone derivatives is believed to contribute to anti-inflammatory effects. By reducing oxidative stress, which is often associated with chronic inflammation during infections, these compounds may help mitigate tissue damage. nih.gov

Anticancer Properties: Beyond antiproliferative effects via tubulin interaction, fluorenone derivatives have shown potential as anticancer agents through other mechanisms. researchgate.net For example, 2,7-dichloro-9H-fluorene-based azetidinones and thiazolidinones have been synthesized and evaluated for their cytotoxic activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines, with some compounds showing remarkable activity. researchgate.net The antineoplastic agent benfluron is itself a fluorenone derivative. nih.gov

Table 1: Examples of Biological Activity in Fluorenone Derivatives

| Derivative Class | Biological Activity | Target/Cell Line | Reference |

|---|---|---|---|

| O-aryl-carbamoyl-oxymino-fluorene | Antimicrobial / Antibiofilm | Staphylococcus aureus, Candida albicans | researchgate.netnih.gov |

| 2,7-dichloro-9H-fluorene-based azetidinones | Anticancer / Antimicrobial | A549 (lung), MDA-MB-231 (breast) | researchgate.net |

| 9-fluorenone-2-carboxylic acid derivatives | Antiproliferative / Tubulin binding | Cancer cell lines | nih.gov |

Fluorenone derivatives have also been found to possess neuromodulatory properties. researchgate.net A significant area of this research focuses on their interaction with receptors in the central nervous system. Specifically, derivatives have been developed as imaging agents for the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR), which is linked to the pathogenesis of various psychiatric and neurological disorders like Alzheimer's disease. nih.gov

One study reported the development of radioiodinated 9-fluorenone (B1672902) derivatives for use in single-photon emission computed tomography (SPECT). A lead compound from this series demonstrated a high affinity for the α7-nAChR and showed significant brain uptake in preclinical studies, confirming its potential as a promising radiotracer for imaging these critical receptors in the brain. nih.gov

Environmental Fate and Bioremediation Studies

In the environment, 9-Fluorenone-1-carboxylic acid plays a crucial role as an intermediate in the breakdown of complex pollutants by microorganisms.

This compound is a well-documented metabolite in the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs), particularly the four-ringed PAH fluoranthene (B47539). oup.comasm.org PAHs are widespread environmental pollutants, and understanding their degradation is vital for bioremediation efforts.